molecular formula C34H52N10O12 B3030575 半乳糖-RGD CAS No. 922175-70-0

半乳糖-RGD

货号 B3030575
CAS 编号: 922175-70-0
分子量: 792.8 g/mol
InChI 键: GUPUFVWCDYSPBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galacto-RGD is a glycosylated RGD-peptide . It has been demonstrated in various murine tumor models that radiolabeled RGD-peptides can be used for noninvasive determination of αvβ3 integrin expression . Introduction of sugar moieties improved the pharmacokinetic properties of these peptides and led to a tracer with good tumor-to-background ratios .


Synthesis Analysis

The peptide was assembled on a solid support using Fmoc-protocols and cyclized under high dilution conditions . It was conjugated with a sugar amino acid, which can be synthesized via a four-step synthesis starting from pentaacetyl-protected galactose . For radiolabeling of the glycopeptide, 4-nitrophenyl-2-[^18F]fluoropropionate was used .


Molecular Structure Analysis

The molecular structure of Galacto-RGD is complex, involving a glycosylated RGD-peptide . The peptide was assembled on a solid support and cyclized under high dilution conditions . It was then conjugated with a sugar amino acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Galacto-RGD are complex and involve multiple steps . The peptide was assembled on a solid support using Fmoc-protocols and cyclized under high dilution conditions . It was then conjugated with a sugar amino acid .


Physical And Chemical Properties Analysis

Galacto-RGD demonstrates high metabolic stability . The metabolic stability of [^18F]Galacto-RGD was determined in mouse blood and liver, kidney, and tumor homogenates 2 h after tracer injection . The average fraction of intact tracer in these organs was approximately 87%, 76%, 69%, and 87%, respectively, indicating high in vivo stability of the radiolabeled glycopeptide .

科学研究应用

Tumor Imaging and Phenotyping

Galacto-RGD has been employed as a radiotracer for imaging integrin αvβ3 expression in tumors. Researchers have used [99mTc]Tc-Galacto-RGD2 single-photon emission computed tomography (SPECT/CT) to visualize integrin αvβ3, a cell surface receptor associated with angiogenesis and tumor progression. This imaging technique provides valuable information about tumor localization, neovascularization, and molecular phenotyping in lung cancer patients .

Angiogenesis Imaging

Galacto-RGD is used for imaging angiogenesis, a critical process in tumor growth and metastasis. By targeting integrin αvβ3, which is upregulated in angiogenic blood vessels, Galacto-RGD allows non-invasive visualization of neovascularization. This application aids in assessing tumor aggressiveness and monitoring antiangiogenic therapies .

Nano Drug Delivery Systems

Researchers have modified liposomes, polymeric nanoparticles, and inorganic nanocarriers with RGD peptides, including Galacto-RGD. These RGD-modified nano delivery systems enhance drug delivery to cancer cells by specifically binding to integrin αvβ3 on their surfaces. Galacto-RGD facilitates targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Integrin-Targeted Therapies

Galacto-RGD has potential as a therapeutic agent. By selectively binding to integrin αvβ3, it disrupts integrin-mediated signaling pathways involved in tumor cell survival, migration, and angiogenesis. Researchers are exploring Galacto-RGD-based therapies, including conjugates with cytotoxic agents or radioisotopes, for targeted cancer treatment .

Assessing Tumor Aggressiveness

In hepatocellular carcinoma (HCC), Galacto-RGD imaging has limitations due to liver metabolism. However, integrin αvβ3 expression remains relevant. Combining Galacto-RGD imaging with other markers, such as glucose metabolism, provides insights into tumor aggressiveness and progression .

Monitoring Antiangiogenic Therapies

Galacto-RGD-based imaging can monitor the effects of antiangiogenic therapies. By visualizing changes in integrin αvβ3 expression and neovascularization, researchers can assess treatment response and tailor therapies for individual patients .

作用机制

Target of Action

Galacto-RGD primarily targets the integrin αvβ3 , a receptor that plays a key role in angiogenesis and tumor cell metastasis . This receptor is highly expressed on activated endothelial cells during angiogenesis . It’s involved in cell-cell and cell-matrix interactions, mediating adhesion and migration of cells on a variety of extracellular matrix proteins .

Mode of Action

Galacto-RGD interacts with its target, the integrin αvβ3, by binding to it. This interaction is highly selective . The binding of Galacto-RGD to the integrin αvβ3 can be visualized using positron emission tomography (PET), as the intensity of Galacto-RGD uptake correlates with αvβ3 expression .

Biochemical Pathways

The binding of Galacto-RGD to integrin αvβ3 affects various biochemical pathways. Specifically, it impacts the processes of angiogenesis and metastasis, which are crucial for tumor growth and progression . The exact downstream effects of this interaction on the cellular level are still under investigation.

Pharmacokinetics

Galacto-RGD demonstrates high metabolic stability, a favorable biodistribution, and a low radiation dose . It shows rapid clearance from the blood pool and primarily renal excretion . The standardized uptake values (SUVs) in tumors range from 1.2 to 9.0 . The tumor-to-blood and tumor-to-muscle ratios increase over time, with peak ratios of 3.1 ± 2.0 and 7.7 ± 4.3, respectively, at 72 min .

Result of Action

The result of Galacto-RGD’s action can be observed at the molecular and cellular levels. At the molecular level, more than 95% of the tracer remains intact up to 120 minutes after injection . At the cellular level, Galacto-RGD allows for specific imaging of αvβ3 expression in tumors with high contrast . This makes it possible to noninvasively monitor molecular processes involving the αvβ3 integrin .

Action Environment

The action of Galacto-RGD can be influenced by various environmental factors. For instance, the uptake of Galacto-RGD can vary depending on the level of αvβ3 expression in different types of tumors . Furthermore, the metabolic stability and biodistribution of Galacto-RGD can be affected by factors such as the patient’s renal function . .

安全和危害

The expected radiation dose to humans after injection of [^18F]Galacto-RGD has been estimated on the basis of dynamic PET studies with New Zealand white rabbits . According to the residence times in these animals, the effective dose was calculated using the MIRDOSE 3.0 program as 2.2 × 10^-2 mGy/MBq . Despite the time-consuming synthesis of the prosthetic group 185 MBq of [^18F]Galacto-RGD, a sufficient dose for patient studies can be produced starting with approximately 2.2 GBq of [^18F]flouride .

未来方向

In recent years, RGD peptide–modified nanodrug delivery systems have been proven to have great potential in tumor therapy . The current limitations and future directions of RGD peptide–modified nano-drug delivery systems for cancer therapy are being explored .

属性

IUPAC Name

2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPUFVWCDYSPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N10O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galacto-RGD

Q & A

Q1: What is the primary target of Galacto-RGD?

A1: Galacto-RGD is a radiolabeled cyclic peptide designed to target the αvβ3 integrin. [, , , , , , , , , , , , , , , , , , , ] This integrin plays a crucial role in angiogenesis and tumor cell metastasis, making it a promising target for diagnostic and therapeutic strategies.

Q2: How does Galacto-RGD interact with αvβ3 integrin?

A2: Galacto-RGD contains the arginine-glycine-aspartic acid (RGD) tripeptide sequence. This sequence mimics the binding motif found in natural ligands of αvβ3 integrin, allowing Galacto-RGD to bind with high affinity and selectivity. [, , ]

Q3: What are the downstream effects of Galacto-RGD binding to αvβ3 integrin?

A3: Galacto-RGD primarily acts as an antagonist of αvβ3 integrin, meaning it blocks the binding of natural ligands. [, ] This inhibition can disrupt angiogenesis and tumor cell metastasis, offering potential therapeutic benefits. Additionally, the radiolabeled nature of Galacto-RGD enables noninvasive visualization and quantification of αvβ3 expression levels in vivo using Positron Emission Tomography (PET). [, , , , , , , , , , , , , , ]

Q4: Is there any information about the spectroscopic data for Galacto-RGD?

A4: The research papers primarily focus on the biological applications of Galacto-RGD. Detailed spectroscopic data, such as NMR or mass spectrometry, are not provided.

Q5: How does Galacto-RGD perform under various conditions?

A6: Galacto-RGD demonstrates high in vivo stability, with over 95% of the tracer remaining intact up to 120 minutes after injection in human studies. [] Its metabolic stability is also highlighted, with a high average fraction of intact tracer found in blood and various organ homogenates 2 hours after injection in mice. []

Q6: Does Galacto-RGD exhibit any catalytic properties?

A6: No, the research papers focus on Galacto-RGD as an imaging agent and antagonist of αvβ3 integrin. There is no mention of any catalytic activity.

Q7: Has computational chemistry been used in the development of Galacto-RGD?

A8: While computational studies are not explicitly mentioned in the provided research on Galacto-RGD, molecular modeling has been used in the field to design small peptidomimetics with improved activity, in vivo stability, and subtype selectivity for αvβ3 integrin. []

Q8: How do structural modifications of Galacto-RGD affect its activity?

A9: Research indicates that modifications with carbohydrates, charged amino acids, or PEG analogues can be incorporated into the peptide core without significantly affecting the binding affinity for αvβ3 integrin. [] For instance, the addition of the galactose moiety improves the pharmacokinetic properties of Galacto-RGD compared to non-glycosylated RGD peptides. [, ]

Q9: What formulation strategies improve Galacto-RGD's stability and bioavailability?

A9: The provided research focuses on the in vivo application of Galacto-RGD and does not delve into specific formulation strategies.

Q10: Is there information about SHE regulations concerning Galacto-RGD?

A10: The research papers primarily focus on the scientific and medical aspects of Galacto-RGD. Information regarding specific SHE regulations is not provided.

Q11: What is the pharmacokinetic profile of Galacto-RGD?

A12: Research demonstrates that Galacto-RGD exhibits rapid blood clearance primarily through renal excretion. [, ] The tracer shows low background activity in tissues like lung and muscle. [] Human dosimetry studies indicate a low radiation dose with the highest absorbed dose observed in the bladder wall. []

Q12: How does the pharmacodynamic profile of Galacto-RGD relate to its mechanism of action?

A13: The pharmacodynamic effect of Galacto-RGD is directly linked to its binding and antagonism of αvβ3 integrin. [, ] This interaction leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor cell metastasis. The level of αvβ3 expression can be non-invasively quantified by measuring the accumulation of Galacto-RGD using PET. [, , , , , , , , , , , , , , ]

Q13: What cell-based assays have been used to study Galacto-RGD?

A14: Internalization assays using αvβ3-receptor-positive M21 and αvβ3-receptor-negative M21L melanoma cells have been employed to assess the integrin receptor activity of Galacto-RGD. []

Q14: Which animal models have been used in Galacto-RGD research?

A14: Research utilizing Galacto-RGD has employed various animal models, including:

  • Mice: Nude mice bearing human melanoma tumors (M21, M21L) and small cell lung tumors. []
  • Rats: Wistar rats subjected to myocardial infarction. [, , ]
  • Rabbits: New Zealand white rabbits for biodistribution and dosimetry studies. []

Q15: Have any clinical trials been conducted using Galacto-RGD?

A16: Yes, Galacto-RGD has been investigated in clinical trials involving patients with various solid tumors. [, , , , ] These trials demonstrated the safety and feasibility of using Galacto-RGD for imaging αvβ3 expression in humans and showed its potential for patient selection and monitoring of anti-angiogenic therapies.

Q16: Are there known resistance mechanisms to Galacto-RGD?

A16: The provided research papers do not explicitly discuss resistance mechanisms to Galacto-RGD.

Q17: What drug delivery strategies have been explored for Galacto-RGD?

A17: The research focuses on the intravenous administration of Galacto-RGD. Specific drug delivery strategies beyond this route are not discussed.

Q18: Are there any known biomarkers associated with Galacto-RGD efficacy?

A20: While specific biomarkers predicting Galacto-RGD efficacy are not explicitly mentioned, research suggests that the level of αvβ3 expression itself serves as a biomarker for patient selection and monitoring of anti-angiogenic therapies. [, ]

Q19: What analytical techniques are used to characterize and quantify Galacto-RGD?

A19: Analytical techniques employed in Galacto-RGD research include:

  • High-performance liquid chromatography (HPLC): Used to determine the radiochemical purity of synthesized Galacto-RGD and analyze its metabolic stability in biological samples. [, , ]
  • Autoradiography: Utilized to visualize and quantify the distribution of radiolabeled Galacto-RGD in ex vivo tissue sections. [, , ]
  • Positron Emission Tomography (PET): The primary imaging modality for non-invasively visualizing and quantifying Galacto-RGD uptake in vivo. [, , , , , , , , , , , , , , ]

Q20: What are the environmental impacts and degradation pathways of Galacto-RGD?

A20: The research papers primarily focus on the medical applications of Galacto-RGD. Information about its environmental impacts and degradation is not discussed.

Q21: Are there any known alternatives or substitutes for Galacto-RGD?

A23: Yes, several other radiolabeled RGD peptides and peptidomimetics have been developed as alternatives to Galacto-RGD for targeting αvβ3 integrin. [, , ] Examples include:* [18F]-AH111585* [123I]cyclo(RGDyV)* 18F-FRGD2* [99mTc]EDDA/HYNIC-RGD

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。